(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
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Description
(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a chemical compound with an intriguing structure. It belongs to the class of chromene derivatives, which have gained attention due to their diverse biological activities. This compound combines a chromene scaffold with a carboxamide group, making it potentially interesting for medicinal chemistry applications.
Molecular Structure Analysis
The molecular structure of (2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is crucial for understanding its properties. The compound consists of a chromene core (2H-chromene) with a bromine atom at position 6. The imino group (from the fluorophenylamine) is attached to position 2 of the chromene ring. The carboxamide group is located at position 3. Analyzing its 3D conformation and stereochemistry would provide further insights.
Chemical Reactions Analysis
The compound’s reactivity and potential reactions are essential considerations. It could participate in nucleophilic substitutions, cyclizations, or other transformations. Exploring its behavior under various reaction conditions would reveal its versatility and synthetic utility.
Physical And Chemical Properties Analysis
- Melting Point : Determining the melting point provides insights into its purity and crystallinity.
- Solubility : Investigating its solubility in different solvents helps assess its practical utility.
- UV-Vis Spectra : Examining its absorption spectra reveals information about electronic transitions.
- Stability : Assessing its stability under various conditions (e.g., pH, temperature) is crucial.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Due to the presence of bromine and fluorine, proper handling and protective measures are essential.
- Environmental Impact : Assess its environmental persistence and potential harm.
Future Directions
- Biological Evaluation : Investigate its pharmacological activities (e.g., antimicrobial, anticancer, anti-inflammatory).
- Structure-Activity Relationship (SAR) : Derive insights by synthesizing related analogs and studying their properties.
- Drug Design : Utilize computational methods to optimize its structure for specific targets.
properties
IUPAC Name |
6-bromo-2-(4-fluorophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O2/c17-10-1-6-14-9(7-10)8-13(15(19)21)16(22-14)20-12-4-2-11(18)3-5-12/h1-8H,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOFBDWKZUOCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide |
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